molecular formula C24H18N4OS B15004567 2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B15004567
M. Wt: 410.5 g/mol
InChI Key: QCJXTCKHBCDDBX-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with a sulfanyl and cyanophenyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the cyanophenyl sulfanyl intermediate: This can be achieved by reacting 2-bromobenzonitrile with thiourea in the presence of a base such as potassium carbonate.

    Coupling with the benzamide core: The intermediate is then coupled with 4-(3-methyl-1H-pyrazol-1-yl)aniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfanyl and pyrazolyl groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrazolyl group can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is unique due to the presence of both the sulfanyl and pyrazolyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C24H18N4OS/c1-17-14-15-28(27-17)20-12-10-19(11-13-20)26-24(29)21-7-3-5-9-23(21)30-22-8-4-2-6-18(22)16-25/h2-15H,1H3,(H,26,29)

InChI Key

QCJXTCKHBCDDBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N

Origin of Product

United States

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